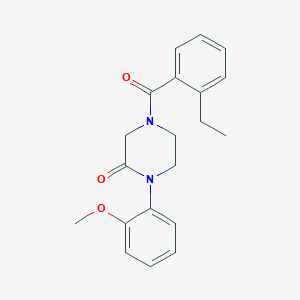

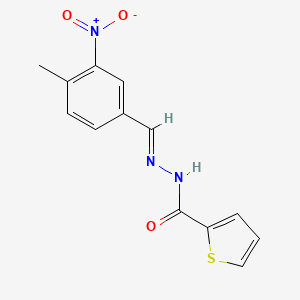

![molecular formula C16H15N3O2S B5507484 2-({[(4-甲基苯甲酰)氨基]碳硫酰}氨基)苯甲酰胺](/img/structure/B5507484.png)

2-({[(4-甲基苯甲酰)氨基]碳硫酰}氨基)苯甲酰胺

描述

The compound "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide" pertains to a class of chemicals known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These substances are often studied for their chemical and physical properties, as well as their synthesis and molecular structure.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes including condensation, cyclization, and functional group transformations. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide are synthesized and characterized using techniques such as IR, H and C-NMR, and mass spectrometry, indicating a complex synthesis pathway involving multiple stages and characterization methods (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single crystal X-ray diffraction data. These compounds typically exhibit significant molecular structures with strong intramolecular hydrogen bonds, indicating a stable molecular configuration. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in a specific monoclinic space group with defined unit cell dimensions, demonstrating the importance of molecular structure analysis in understanding the compound's properties and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Compounds in this category react with various reagents and under different conditions to produce a range of products. For example, the reaction of 2-aminobenzohydrazides with Schiff bases leads to the formation of different chemical structures, showcasing the compound's reactivity and versatility in chemical reactions (P. Reddy, C. K. Reddy, & P. Reddy, 1986).

科学研究应用

绿色化学合成

与“2-({[(4-甲基苯甲酰)氨基]碳硫酰}氨基)苯甲酰胺”在结构上相关的苯并噻唑,因其药学和生物学活性而受到认可。绿色化学方法合成苯并噻唑化合物的进展涉及环境友好的方法,利用二氧化碳 (CO2) 等原材料,并在合成过程中最大限度地减少有害物质。这种方法不仅有助于可持续化学实践,还为合成具有潜在生物学应用的化合物开辟了新途径 (高等人,2020).

抗癌研究

类似于“2-({[(4-甲基苯甲酰)氨基]碳硫酰}氨基)苯甲酰胺”的化合物在抗癌研究中显示出前景。例如,苯并噻唑的衍生物,如 2-(4-氨基-3-甲基苯基)苯并噻唑,已在体外和体内评估其有效的抗肿瘤特性。已知这些化合物可诱导细胞色素 P450 1A1,从而形成活性代谢物,有助于其抗肿瘤功效。氨基酸偶联已用于改善这些化合物的溶解度和药代动力学特性,使其适合临床评估 (布拉德肖等人,2002).

合成方法

已经开发出苯并噻唑及其相关化合物的创新合成方法,包括钯催化的羰基化和电化学分子内脱氢 C-S 键形成。这些方法为合成各种苯并噻唑衍生物提供了有效的途径,可能产生具有改进的生物活性的新治疗剂 (阿克什等人,2006); (王等人,2017).

属性

IUPAC Name |

2-[(4-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-8-11(9-7-10)15(21)19-16(22)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWFIXNKFGYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-carbamoylphenyl)carbamothioyl]-4-methylbenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

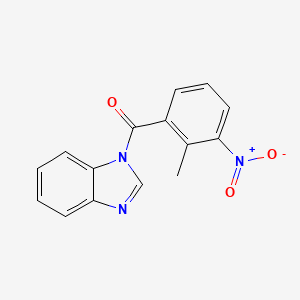

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

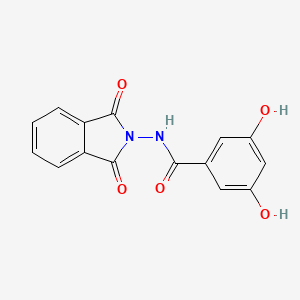

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

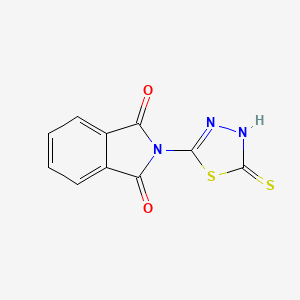

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)